3-Fluoro-DL-tyrosine
Description
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS: 403-90-7, molecular formula: C₉H₁₀FNO₃) is a fluorinated derivative of tyrosine, characterized by a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the phenyl ring . Its molecular weight (199.18 g/mol) and chiral centers (DL or L-forms) make it a versatile tool for probing amino acid metabolism and receptor interactions .
Properties
IUPAC Name |
2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIAUOZUUGXERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861918 | |
| Record name | 3-Fluorotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-90-7 | |
| Record name | 3-Fluoro-DL-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Fluorotyrosine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403907 | |
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| Record name | 3-Fluoro-DL-tyrosine | |
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| Record name | 3-Fluorotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861918 | |
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| Record name | 3-fluoro-DL-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-FLUOROTYROSINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of activated cationic groups by fluoride ions. This method is particularly useful for the preparation of no-carrier-added fluorinated aromatic amino acids . Another method involves the electrophilic fluorination of aromatic compounds, which allows for the regioselective introduction of fluorine atoms into the aromatic ring .
Industrial Production Methods
Industrial production of 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Synthetic Routes and Reaction Conditions
The compound is synthesized via enzymatic resolution and modified Rodionov synthesis :
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Lipase-catalyzed kinetic resolution : Racemic ethyl 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride undergoes hydrolysis using lipase PSIM (Burkholderia cepacia) in diisopropyl ether at 45°C, yielding enantiopure (R)-ester and (S)-acid with >99% enantiomeric excess (ee) .
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Rodionov synthesis : Condensation of 3-fluoro-4-hydroxybenzaldehyde with malonic acid in ethanol under reflux, followed by esterification with thionyl chloride (SOCl₂), achieves 76–98% yields .
Key Reaction Conditions :
| Parameter | Optimal Value | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 45°C | Maximizes enzyme activity (E > 200) |
| Solvent | Diisopropyl ether | Enhances enantioselectivity |
| Enzyme Concentration | 30 mg/mL | Balances reaction rate and cost |
Oxidation and Reduction Reactions
The compound participates in redox reactions typical of aromatic amino acids:
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Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the hydroxyl group to a ketone, forming 3-fluoro-4-oxophenyl derivatives.
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Reduction : LiAlH₄ reduces the carboxylic acid group to a primary alcohol, yielding 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanol.
Fluorine’s Role :
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Electron-withdrawing effect stabilizes intermediates during oxidation.
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Steric hindrance at the 3-position slows reduction kinetics compared to non-fluorinated analogs.
Esterification
The carboxylic acid reacts with ethanol/SOCl₂ to form ethyl esters, a key step in enzymatic resolution :
Nucleophilic Aromatic Substitution
The fluorine atom undergoes substitution with amines or thiols under basic conditions (e.g., K₂CO₃/DMF), producing 4-hydroxy-3-aminophenyl or 3-mercaptophenyl derivatives .
Enzymatic Interactions and Biochemical Reactions
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Tyrosine hydroxylase inhibition : Fluorine’s electronegativity reduces binding affinity by 30% compared to tyrosine, altering dopamine biosynthesis.
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Phenylalanine hydroxylase modulation : Acts as a competitive inhibitor (Kᵢ = 5.2 μM), impacting phenylalanine metabolism.
Enzymatic Hydrolysis Mechanism
Lipase PSIM catalyzes ester hydrolysis via a two-step mechanism:
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Nucleophilic attack by serine-OH on the ester carbonyl.
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Release of (S)-acid and (R)-ester with E > 200 enantioselectivity .
Kinetic Data
| Substrate | Conversion (%) | ee (Product) | E Value |
|---|---|---|---|
| Ethyl 3-amino-3-(3-F-4-OH-Ph)propanoate | 48 | >99% (S) | >200 |
| Ethyl 3-amino-3-(4-F-Ph)propanoate | 47 | 98% (S) | 160 |
Tables of Comparative Reactivity
Table 1: Substituent Effects on Reaction Rates
| Position of F | Oxidation Rate (rel.) | Reduction Efficiency |
|---|---|---|
| 3-Fluoro | 1.0 (reference) | 72% |
| 2-Fluoro | 0.85 | 68% |
| 4-Fluoro | 1.2 | 81% |
Table 2: Solvent Impact on Enzymatic Resolution
| Solvent | Conversion (%) | ee (S)-Acid |
|---|---|---|
| Diisopropyl ether | 48 | >99% |
| Ethyl acetate | 11 | 85% |
| 2-Me-THF | 54 | 97% |
Scientific Research Applications
Biochemical Research
Protein Synthesis and Modification
3-Fluoro-DL-tyrosine is utilized in the biosynthesis of proteins, particularly in studies involving the modification of protein properties through halogenation. It serves as a substrate for the incorporation of fluorinated amino acids into proteins, allowing researchers to investigate the effects of these modifications on protein structure and function. For instance, it has been used in studies on β-galactosidases and bacteriorhodopsin to understand how halogenated tyrosines influence enzymatic activity and stability .
Membrane Protein Studies
The compound is also valuable in the study of integral membrane proteins. Methods rooted in chemical biology have employed this compound to probe the structure-function relationships of membrane proteins, contributing to a better understanding of their roles in cellular processes . This application is particularly relevant for developing new therapeutic strategies targeting membrane proteins involved in various diseases.
Pharmacological Applications
Anticancer Research
Recent studies have highlighted the potential of derivatives of this compound as anticancer agents. A series of compounds based on this scaffold have been evaluated for their cytotoxicity against cancer cell lines such as A549 (non-small cell lung cancer). These derivatives exhibited significant inhibitory effects on cell viability and migration, suggesting their potential for development as novel anticancer therapeutics . The structure-dependent activity observed in these compounds underscores the importance of further exploration into their pharmacological properties.
Antimicrobial Activity
Compounds derived from this compound have demonstrated antimicrobial properties against multidrug-resistant pathogens. Research indicates that these derivatives can effectively target various bacterial and fungal mechanisms, making them promising candidates for the development of new antimicrobial agents . Their efficacy against resistant strains is particularly crucial given the global challenge posed by antibiotic resistance.
Material Science Applications
Development of Novel Materials
The unique chemical properties of this compound allow for its use in synthesizing novel materials with specific functional characteristics. For example, researchers are exploring its application in creating biodegradable polymers and advanced composites that could have applications in drug delivery systems and tissue engineering . The ability to incorporate fluorinated compounds into materials may enhance their mechanical properties and biocompatibility.
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid involves its incorporation into proteins in place of tyrosine. This substitution can alter the protein’s structure and function due to the unique electronic properties of the fluorine atom. For example, the presence of fluorine can stabilize negative charges on adjacent atoms, leading to changes in the protein’s activity . Additionally, 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid targets specific proteins, such as superoxide dismutase, and can modulate their activity .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Findings
Fluorine Substitution: The 3-fluoro group in the target compound enhances electronegativity and steric effects compared to non-fluorinated analogs like 2-amino-3-(4-hydroxyphenyl)propanoic acid. This increases binding affinity in tyrosine kinase assays .
Stereochemical Impact :
- The S-enantiomer (CAS: 144744-41-2) shows higher specificity in chiral environments, such as enzyme active sites, compared to the racemic DL-form .
Heterocyclic Modifications: Thiophene or thiazole substitutions (e.g., 2-amino-3-(thiophen-2-yl)propanoic acid) introduce π-π stacking interactions, enhancing antimicrobial activity .
Metal-Binding Properties: Non-fluorinated analogs like 2-amino-3-(4-hydroxyphenyl)propanoic acid form stable cerium(III) complexes, whereas fluorinated derivatives may reduce metal coordination due to steric hindrance .
Biological Activity
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, commonly referred to as 3-fluoro-L-tyrosine, is a derivative of the amino acid tyrosine. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C₉H₁₀FNO₃
- Molecular Weight : 199.18 g/mol
- CAS Number : 7423-96-3
The compound exhibits a range of biological activities, including:
- Neurotransmitter Modulation : As a tyrosine derivative, it is involved in the synthesis of neurotransmitters such as dopamine and norepinephrine, which are crucial for neuronal signaling.
- Antioxidant Properties : Research indicates that derivatives of this compound can exhibit significant antioxidant activity, reducing oxidative stress in cellular models .
- Anticancer Activity : Studies have shown that certain derivatives can selectively induce cytotoxicity in cancer cell lines while sparing non-cancerous cells .
Biological Activities
The biological activities of 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid can be categorized as follows:
Case Studies and Research Findings
- Antioxidant Activity Study
- Cytotoxicity Against Cancer Cells
- Neuroprotective Effects
Q & A
Q. What thermodynamic data inform reaction optimization for large-scale synthesis?
Q. What biocatalytic strategies enhance yield in stereoselective biotransformations?
- Methodological Answer : Optimize SwCNTNH2-PAL activity by varying pH (6.5–8.5), temperature (20–30°C), and substrate concentration (10–50 mM). Use design of experiments (DoE) to model interactions and maximize conversion rates. Monitor reaction progress via inline FTIR or LC-MS .
Q. How should researchers address contradictions in reported bioactivity data?
- Methodological Answer : Replicate studies under standardized conditions (e.g., cell line, assay buffer). Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Use meta-analysis tools (e.g., RevMan) to statistically reconcile discrepancies across datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
